4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole
Overview
Description
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is a chemical compound characterized by its bromine atom and oxan-2-ylmethyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole typically involves the bromination of 1-[(oxan-2-yl)methyl]-1H-pyrazole. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be used for substitution reactions.
Major Products Formed:
Bromate Ester: Formed through oxidation reactions.
Pyrazoline Derivative: Resulting from reduction reactions.
Substituted Derivatives: Various functionalized derivatives formed through substitution reactions.
Scientific Research Applications
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole can be compared with other similar compounds, such as:
4-Bromo-1-(oxan-2-yl)-1H-indazole: Similar structure but different core heterocycle.
4-Bromo-1-(oxan-4-yl)-1H-1,2,3-triazole: Different heterocyclic ring and substitution pattern.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can impart distinct chemical and biological properties compared to similar compounds.
Biological Activity
4-Bromo-1-[(oxan-2-yl)methyl]-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom at the 4-position of the pyrazole ring and an oxan-2-yl substituent at the 1-position. Its molecular formula is CHBrNO, with a molecular weight of approximately 299.09 g/mol. The presence of the bromine and oxane moieties is believed to enhance its solubility and bioavailability, making it a suitable candidate for various biological applications .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Bromination : Introduction of the bromine atom at the 4-position, often achieved through electrophilic aromatic substitution.
- Oxane Substitution : Incorporation of the oxan-2-yl group can be performed via nucleophilic substitution reactions.
These synthetic routes can be adapted for large-scale production, utilizing continuous flow reactors for enhanced efficiency .
Anticancer Properties
Preliminary studies indicate that this compound may exhibit anticancer activity by interacting with specific molecular targets involved in tumor progression. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the compound's anti-inflammatory properties. In particular, it has demonstrated significant inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6, comparable to standard anti-inflammatory drugs like dexamethasone. This suggests that this compound could be developed for treating inflammatory diseases .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. It exhibits activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom is thought to enhance its binding affinity to bacterial targets, potentially leading to higher efficacy compared to non-brominated analogs .
Study on Anticancer Activity
A recent study evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutic agents. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .
Anti-inflammatory Research
In another investigation, the compound was tested in a carrageenan-induced paw edema model in rats. The results showed a significant reduction in paw swelling, indicating potent anti-inflammatory effects. Histopathological examination revealed decreased leukocyte infiltration in treated tissues compared to controls .
Comparative Analysis with Related Compounds
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Bromo-1-methylpyrazole | Simple pyrazole with bromine at position 4 | Antimicrobial activity |
1-(Oxan-2-yl)-3-methylpyrazole | Methyl group at position 3, oxan ring | Anti-inflammatory properties |
5-Methylpyrazole | Methyl substitution at position 5 | Anticonvulsant effects |
3-(Oxan-2-yl)-1H-pyrazole | Oxan substitution at position 3 | Potential neuroprotective effects |
This table illustrates how structural modifications can influence biological activities, highlighting the significance of the oxane and bromine substituents in enhancing therapeutic potential.
Properties
IUPAC Name |
4-bromo-1-(oxan-2-ylmethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c10-8-5-11-12(6-8)7-9-3-1-2-4-13-9/h5-6,9H,1-4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRLMFBUTQDGRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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